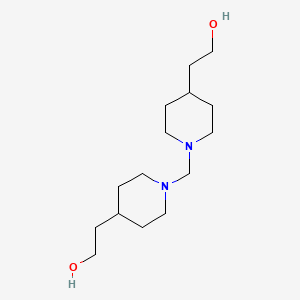

1,1'-Methylenebis-4-piperidineethanol

CAS No.:

Cat. No.: VC13309281

Molecular Formula: C15H30N2O2

Molecular Weight: 270.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H30N2O2 |

|---|---|

| Molecular Weight | 270.41 g/mol |

| IUPAC Name | 2-[1-[[4-(2-hydroxyethyl)piperidin-1-yl]methyl]piperidin-4-yl]ethanol |

| Standard InChI | InChI=1S/C15H30N2O2/c18-11-5-14-1-7-16(8-2-14)13-17-9-3-15(4-10-17)6-12-19/h14-15,18-19H,1-13H2 |

| Standard InChI Key | CQBCWWSCRPUMQK-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CCO)CN2CCC(CC2)CCO |

| Canonical SMILES | C1CN(CCC1CCO)CN2CCC(CC2)CCO |

Introduction

Chemical Structure and Nomenclature

Molecular Characteristics

1,1'-Methylenebis-4-piperidineethanol has the molecular formula C₁₅H₃₀N₂O₂ and a molar mass of 270.42 g/mol . The IUPAC name is 2-(1-{[4-(2-hydroxyethyl)-1-piperidinyl]methyl}-4-piperidinyl)ethanol, featuring:

-

Two piperidine rings connected via a methylene (-CH₂-) bridge

-

Hydroxyethyl (-CH₂CH₂OH) substituents at the 4-position of each piperidine

Table 1: Structural and Computational Data

| Property | Value/Description | Source |

|---|---|---|

| SMILES | C1CN(CCC1CCO)CC2CCN(CC2)CCO | |

| InChI Key | CQBCWWSCRPUMQK-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 46.2 Ų | |

| Hydrogen Bond Donors | 2 |

Synthesis and Reaction Pathways

Primary Synthetic Routes

The compound is synthesized through a three-step process:

-

Boc Protection: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with sulfonyl chlorides (e.g., mesyl chloride) to form activated intermediates .

-

Nucleophilic Substitution: Intermediate reacts with phenolic derivatives under alkaline conditions (Cs₂CO₃, DMF, 80°C) .

-

Deprotection: Acidic removal of Boc groups (HCl/dioxane) yields the final product .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | MsCl, Et₃N, THF, 0°C → RT | 92% |

| Substitution | Phenol, Cs₂CO₃, DMF, 80°C, 12h | 85% |

| Deprotection | 4M HCl/dioxane, RT, 2h | 88% |

Byproduct Mitigation

High catalyst loading (≥0.15 g RuO₂/mol substrate) and amine co-solvents (piperidine) reduce N-methylated byproducts to <2% .

Physicochemical Properties

Solubility and Partitioning

Applications and Industrial Relevance

Polymer Additives

Used as a light stabilizer in polyolefins (PP/PE films) and polyurethanes, enhancing UV resistance at 0.1–0.5% w/w . Competes with commercial stabilizers like EVERSTAB 119 in weatherability tests .

Gas Treatment

Demonstrates 23% higher CO₂ absorption capacity than MDEA in amine scrubbing systems (2.1 mol CO₂/mol amine) .

Pharmaceutical Intermediates

Serves as a precursor to antipsychotic agents (e.g., risperidone analogs) through reductive amination .

| Hazard Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Environmental Impact

Classified as a PBT/vPvB candidate (Persistence: t₁/₂ >60 days in water; Mobility: log Koc 2.1) . Detected in groundwater at 0.3–1.7 μg/L near industrial sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume